![molecular formula C18H18N4O3S B2506969 1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219912-50-1](/img/structure/B2506969.png)
1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide" is a synthetic molecule that may be related to the class of compounds described in the provided papers, which are focused on the synthesis and pharmacological evaluation of piperidine derivatives with potential therapeutic applications. Piperidine derivatives are known for their wide range of biological activities, including anti-inflammatory and anti-acetylcholinesterase (anti-AChE) activities, which are of significant interest in the treatment of conditions such as inflammation and neurodegenerative diseases like Alzheimer's.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multi-step chemical reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, as described in one of the papers, involves chloroacetylation of amino benzothiazoles followed by a reaction with substituted piperazines in the presence of a base . This method suggests a possible route for the synthesis of the compound , which may involve similar initial chloroacetylation steps and subsequent reactions with appropriate precursors to introduce the benzo[d]isoxazol and thiazol-2-yl moieties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of various substituents can dramatically affect the potency and selectivity of these compounds. For example, the introduction of a bulky moiety in the para position of the benzamide or the addition of an alkyl or phenyl group at the nitrogen atom of benzamide has been shown to enhance anti-AChE activity . The specific molecular interactions between these compounds and their biological targets are often elucidated through molecular docking studies, which help in understanding the mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by the nature of the substituents attached to the piperidine core. The presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity or electrophilicity of the molecule, thereby influencing its reactivity in subsequent chemical reactions. The papers do not provide specific details on the chemical reactions of the compound , but they do suggest that the piperidine derivatives undergo reactions typical of amides and amines, such as acylation and alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For example, the basicity of the nitrogen atom in the piperidine ring is a key factor in the anti-AChE activity of these compounds . The papers provided do not detail the physical and chemical properties of the specific compound , but they do imply that such properties are important for the biological activity and are likely considered during the design and synthesis of new derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Anuse et al. (2019) explored the synthesis and antimicrobial activity of substituted 2-aminobenzothiazoles derivatives, highlighting the importance of molecular docking properties and their potential in combating microbial resistance. The synthesized compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their relevance in addressing current global health challenges related to antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Antipsychotic Potential
Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. These analogues showed promising in vitro and in vivo activities, indicating their potential as backups for existing antipsychotic medications. This research underscores the ongoing efforts to develop safer and more effective antipsychotic drugs (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-Fatigue Effects
Wu et al. (2014) conducted a study on the synthesis and anti-fatigue effects of some benzamide derivatives, investigating their potential to enhance the swimming capacity of mice in an endurance test. This research highlights the exploration of benzamide derivatives for potential applications beyond traditional therapeutic areas, possibly including sports medicine or treatments for chronic fatigue conditions (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
GyrB Inhibitors Against Mycobacterium tuberculosis
Jeankumar et al. (2013) designed and synthesized a series of compounds targeting the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis, showing potential as new therapeutic agents against tuberculosis. This study exemplifies the critical role of chemical synthesis in developing novel treatments for infectious diseases (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Herbicidal Activities
Hu et al. (2009) explored the synthesis of novel compounds with potential herbicidal activities, focusing on inhibitors targeting D1 protease in plants. This research demonstrates the application of chemical synthesis in agricultural sciences, aiming to develop more effective and selective herbicides (Hu, Liu, Huang, Tu, & Zhang, 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which plays a key role in inflammation .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can inhibit the COX-1 enzyme, thereby affecting the inflammatory response .
Result of Action
Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(11-14-13-3-1-2-4-15(13)25-21-14)22-8-5-12(6-9-22)17(24)20-18-19-7-10-26-18/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDWJPLONBHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)
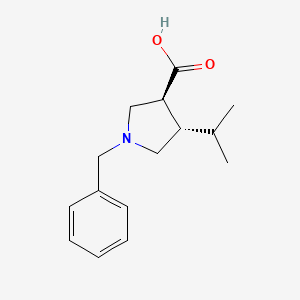
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
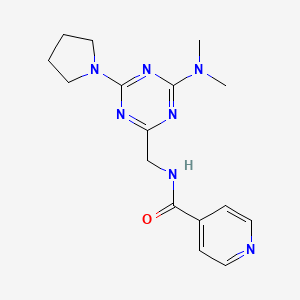
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)
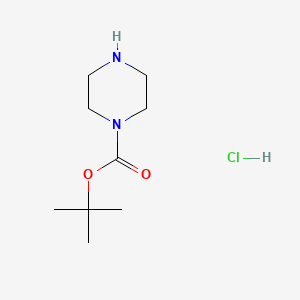
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)
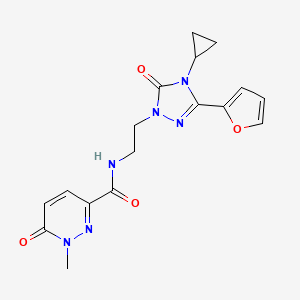
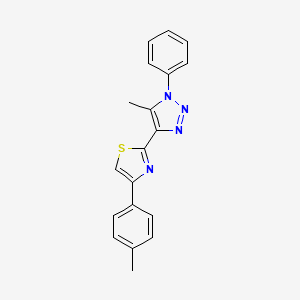
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)